Negligible Dihydrofolate Reductase (DHFR) Inhibition by 3-Pyrrolidinol, 1-(diphenylmethyl)- Compared to Potent Inhibitor Methotrexate
In an in vitro enzymatic assay measuring the inhibition of bovine liver dihydrofolate reductase (DHFR), 3-Pyrrolidinol, 1-(diphenylmethyl)- demonstrated an IC50 value of >100,000 nM, indicating minimal inhibitory activity [1]. This contrasts sharply with the clinically established DHFR inhibitor, methotrexate, which exhibits potent inhibition with an IC50 of 2.90 nM in a comparable assay system [2].
| Evidence Dimension | In vitro inhibition of bovine liver dihydrofolate reductase (DHFR) |
|---|---|
| Target Compound Data | IC50 > 1.00E+5 nM |
| Comparator Or Baseline | Methotrexate (MTX) | IC50 = 2.90 nM |
| Quantified Difference | >34,000-fold difference in potency |
| Conditions | Enzyme inhibition assay assessing NADPH consumption during conversion of dihydrofolic acid to tetrahydrofolic acid. Conditions for MTX assay are comparable: in vitro inhibition of bovine liver DHFR. |
Why This Matters
This data provides quantitative evidence that 3-Pyrrolidinol, 1-(diphenylmethyl)- is an extremely weak inhibitor of DHFR, which can be a valuable selectivity profile when designing experiments where off-target DHFR inhibition is a concern, in stark contrast to methotrexate.
- [1] BindingDB. Entry BDBM50378375 (CHEMBL574657). Affinity Data for 3-Pyrrolidinol, 1-(diphenylmethyl)- against bovine liver DHFR. View Source
- [2] Pignatello R, Sorrenti V, Spampinato G, et al. Synthesis and preliminary in vitro screening of lipophilic α,-γ-bis(amides) as potential prodrugs of methotrexate. 1996. View Source
